molecular formula C9H15F2N3 B11731274 1-(difluoromethyl)-N-(3-methylbutyl)-1H-pyrazol-3-amine

1-(difluoromethyl)-N-(3-methylbutyl)-1H-pyrazol-3-amine

Cat. No.: B11731274
M. Wt: 203.23 g/mol
InChI Key: RIDSSQSYBCMHRT-UHFFFAOYSA-N
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Description

1-(Difluoromethyl)-N-(3-methylbutyl)-1H-pyrazol-3-amine is a chemical compound that belongs to the class of pyrazoles. Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at positions 1 and 2. This particular compound is characterized by the presence of a difluoromethyl group and a 3-methylbutyl group attached to the pyrazole ring. The unique structure of this compound makes it of interest in various fields of scientific research and industrial applications.

Preparation Methods

The synthesis of 1-(difluoromethyl)-N-(3-methylbutyl)-1H-pyrazol-3-amine can be achieved through several synthetic routes. One common method involves the reaction of 3-methylbutylamine with a difluoromethyl-substituted pyrazole derivative under controlled conditions. The reaction typically requires the use of a suitable solvent, such as dichloromethane or tetrahydrofuran, and a catalyst, such as triethylamine, to facilitate the reaction. The reaction mixture is usually stirred at room temperature for several hours, followed by purification through column chromatography to obtain the desired product.

In industrial production, the synthesis may involve more efficient and scalable methods, such as continuous flow reactors, which allow for better control over reaction parameters and higher yields. The use of automated systems and advanced purification techniques, such as high-performance liquid chromatography (HPLC), ensures the production of high-purity this compound on a large scale.

Chemical Reactions Analysis

1-(Difluoromethyl)-N-(3-methylbutyl)-1H-pyrazol-3-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide. The oxidation typically occurs at the difluoromethyl group, leading to the formation of difluoromethyl ketones or carboxylic acids.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride. These reactions often target the pyrazole ring, resulting in the formation of reduced pyrazole derivatives.

    Substitution: The compound can undergo substitution reactions, particularly at the nitrogen atoms of the pyrazole ring. Common reagents for these reactions include alkyl halides, acyl chlorides, and sulfonyl chlorides, leading to the formation of various substituted pyrazole derivatives.

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield difluoromethyl ketones, while substitution reactions can produce a wide range of functionalized pyrazoles.

Scientific Research Applications

1-(Difluoromethyl)-N-(3-methylbutyl)-1H-pyrazol-3-amine has several scientific research applications, including:

    Chemistry: The compound is used as a building block in the synthesis of more complex molecules

    Biology: In biological research, the compound is studied for its potential as a bioactive molecule. It may exhibit various biological activities, such as antimicrobial, antifungal, or anticancer properties, making it a candidate for drug development.

    Medicine: The compound’s potential therapeutic effects are explored in medicinal chemistry. Researchers investigate its interactions with biological targets, such as enzymes or receptors, to develop new pharmaceuticals.

    Industry: In industrial applications, the compound is used as an intermediate in the production of agrochemicals, pharmaceuticals, and specialty chemicals. Its unique chemical properties make it valuable in the development of new materials and products.

Mechanism of Action

The mechanism of action of 1-(difluoromethyl)-N-(3-methylbutyl)-1H-pyrazol-3-amine involves its interaction with specific molecular targets and pathways. The difluoromethyl group can enhance the compound’s lipophilicity, allowing it to penetrate cell membranes more effectively. Once inside the cell, the compound may interact with enzymes or receptors, modulating their activity and leading to various biological effects.

For example, the compound may inhibit the activity of certain enzymes involved in metabolic pathways, leading to the accumulation of specific metabolites and subsequent biological responses. Alternatively, it may bind to receptors on the cell surface, triggering signaling cascades that result in changes in cellular function.

Comparison with Similar Compounds

1-(Difluoromethyl)-N-(3-methylbutyl)-1H-pyrazol-3-amine can be compared with other similar compounds, such as:

    1-(Trifluoromethyl)-N-(3-methylbutyl)-1H-pyrazol-3-amine: This compound has a trifluoromethyl group instead of a difluoromethyl group. The additional fluorine atom can significantly alter the compound’s chemical and biological properties.

    1-(Difluoromethyl)-N-(2-methylbutyl)-1H-pyrazol-3-amine: This compound has a 2-methylbutyl group instead of a 3-methylbutyl group. The position of the methyl group can affect the compound’s steric and electronic properties, leading to differences in reactivity and biological activity.

    1-(Difluoromethyl)-N-(3-methylpentyl)-1H-pyrazol-3-amine: This compound has a 3-methylpentyl group instead of a 3-methylbutyl group. The longer carbon chain can influence the compound’s solubility and interaction with biological targets.

The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical and biological properties compared to its analogs.

Properties

Molecular Formula

C9H15F2N3

Molecular Weight

203.23 g/mol

IUPAC Name

1-(difluoromethyl)-N-(3-methylbutyl)pyrazol-3-amine

InChI

InChI=1S/C9H15F2N3/c1-7(2)3-5-12-8-4-6-14(13-8)9(10)11/h4,6-7,9H,3,5H2,1-2H3,(H,12,13)

InChI Key

RIDSSQSYBCMHRT-UHFFFAOYSA-N

Canonical SMILES

CC(C)CCNC1=NN(C=C1)C(F)F

Origin of Product

United States

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